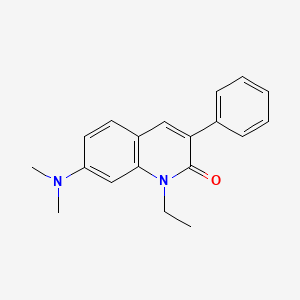
(N-phenylpropionamido)methyl piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N-phenylpropionamido)methyl piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl piperidin-one-4, which is then subjected to various chemical reactions to introduce the phenylpropionamido and methyl groups. The key steps include:
Acylation: The piperidine derivative is acylated using propionic anhydride to introduce the propionamido group.
Hydrogenation: The acylated product is hydrogenated using a palladium on carbon (Pd/C) catalyst to reduce any double bonds.
Benzylation: The hydrogenated product is benzylated to introduce the benzyl group.
Reductive Amination: The final step involves reductive amination in the presence of phenylacetaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(N-phenylpropionamido)methyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(N-phenylpropionamido)methyl piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (N-phenylpropionamido)methyl piperidine-4-carboxylate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, which is responsible for mediating pain relief. The activation of these receptors triggers a cascade of intracellular events, resulting in the inhibition of pain signals .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Sufentanil: Another synthetic opioid with higher potency than fentanyl.
Alfentanil: A short-acting synthetic opioid used in anesthesia.
Uniqueness
(N-phenylpropionamido)methyl piperidine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to fentanyl and its analogs, this compound may exhibit different potency, duration of action, and side effect profiles .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(N-propanoylanilino)methyl piperidine-4-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-2-15(19)18(14-6-4-3-5-7-14)12-21-16(20)13-8-10-17-11-9-13/h3-7,13,17H,2,8-12H2,1H3 |
InChI Key |
LWIPFSHTRDJUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(COC(=O)C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


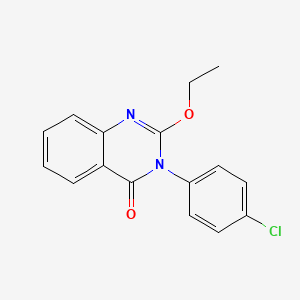
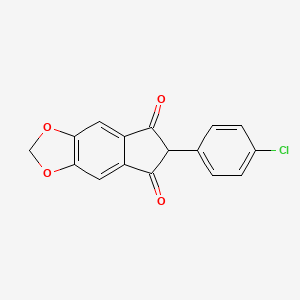
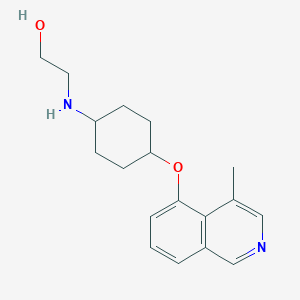
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
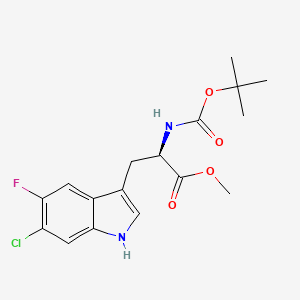
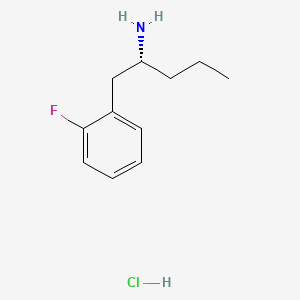
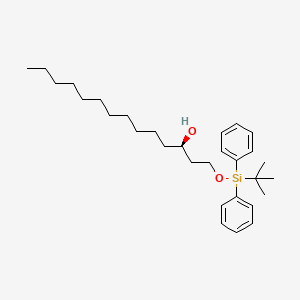
![1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one](/img/structure/B11833209.png)
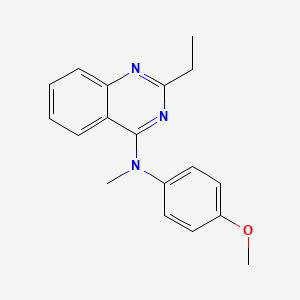
![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)
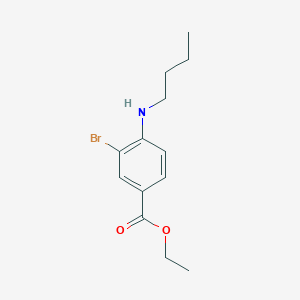
![2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11833233.png)
